![molecular formula C8H9BrN4 B13885939 [1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)
[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methyl groups in its structure can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of environmentally friendly oxidizers suggest potential for industrial applications.
化学反应分析
Types of Reactions
6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizers like NaOCl or MnO2.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizers: NaOCl, Pb(OAc)4, MnO2.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield various triazolopyridine derivatives .
科学研究应用
6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has numerous applications in scientific research:
Medicinal Chemistry: It acts as an inhibitor for various enzymes and receptors, including RORγt, PHD-1, JAK1, and JAK2.
Biology: Used in the study of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: Utilized in the development of light-emitting materials for OLED devices.
作用机制
The mechanism of action of 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions can modulate various biological pathways, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
- 6-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide
Uniqueness
6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of both bromine and methyl groups, which can enhance its biological activity and specificity compared to other similar compounds.
属性
分子式 |
C8H9BrN4 |
|---|---|
分子量 |
241.09 g/mol |
IUPAC 名称 |
6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C8H9BrN4/c1-4-5(2)7-11-8(10)12-13(7)3-6(4)9/h3H,1-2H3,(H2,10,12) |
InChI 键 |
KCLBOZGCYZFKDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=NC(=NN2C=C1Br)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B13885861.png)
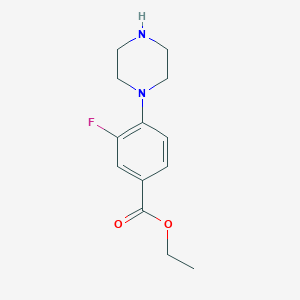


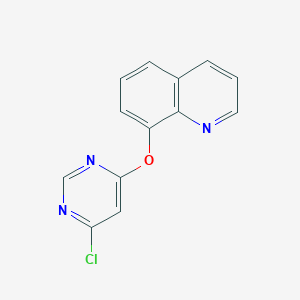

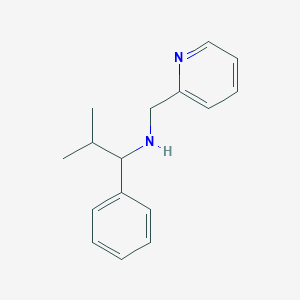

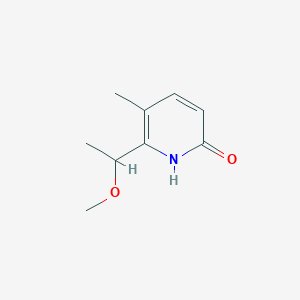
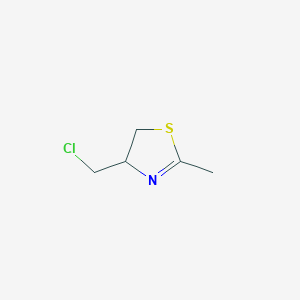
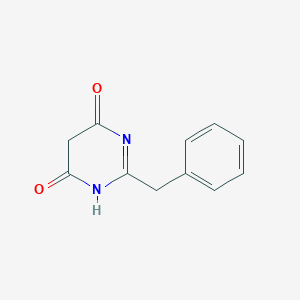
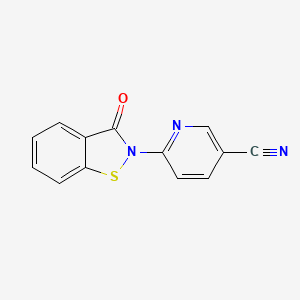

![tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13885920.png)
